molecular formula C22H28N4O5S B2951344 N-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 899991-31-2

N-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No.: B2951344
CAS No.: 899991-31-2
M. Wt: 460.55
InChI Key: BWFPPMSYHOMKBS-UHFFFAOYSA-N
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Description

N-(2-((2-Methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic carboxamide derivative featuring a piperazine core substituted with a methyl group and a tosyl (p-toluenesulfonyl) moiety. The compound includes a 2-methoxyphenylamino-2-oxoethyl side chain, which distinguishes it from analogs through the ortho-methoxy substitution on the phenyl ring.

Properties

IUPAC Name

N-[2-(2-methoxyanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5S/c1-17-8-10-18(11-9-17)32(29,30)26(22(28)25-14-12-24(2)13-15-25)16-21(27)23-19-6-4-5-7-20(19)31-3/h4-11H,12-16H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFPPMSYHOMKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2OC)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Similarities and Key Variations

The compound belongs to a broader class of N-(2-[(substituted phenyl)amino]-2-oxoethyl)piperazine carboxamides. Key analogs include:

Compound Name Substituents on Phenyl Ring Piperazine Substitution Tosyl Group Melting Point (°C) Yield (%) Biological Activity (if reported)
Target Compound 2-Methoxy 4-Methyl Yes Not reported Not reported Not available
N-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide 4-Methoxy 4-Methyl Yes Not reported Not reported Not available
N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-4-methylpiperazine-1-carboxamide (4s) 4-Chloro 4-Methyl No 158–160 62 Local anesthetic activity
N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide 3-Fluoro (side chain) 4-Phenyl No Not reported Not reported Not available
(S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide (43) 4-Fluoro (on tetralin) 4-Methyl No Not reported 74 Inhibitor activity (HPLC 95.5%)

Key Observations :

  • Substituent Position: The target compound’s 2-methoxyphenyl group differentiates it from analogs with para-substitutions (e.g., 4-methoxy in , 4-chloro in ).
  • Piperazine Modifications: The 4-methyl and tosyl groups on the piperazine ring enhance steric bulk and electron-withdrawing properties, which may affect solubility and metabolic stability compared to non-tosylated analogs like 4s .
  • Biological Activity : Analogs such as 4s exhibit local anesthetic activity (tested via corneal reflex and skin infiltration assays), suggesting that the carboxamide-piperazine scaffold has pharmacological relevance. However, the tosyl group’s role in the target compound remains uncharacterized .

Pharmacological and Receptor Binding Insights

  • Serotonin Receptor Antagonism : highlights that 2-methoxyphenyl-substituted piperazines (e.g., p-MPPI and p-MPPF) act as competitive 5-HT₁ₐ receptor antagonists. The target compound’s ortho-methoxy group may similarly influence receptor interactions, though its efficacy requires validation .
  • Local Anesthetic Activity : Analogs like 4s (4-chlorophenyl) and 4n (4-methoxyphenyl) demonstrate dose-dependent local anesthetic effects, implying that electronic properties (e.g., electron-withdrawing Cl vs. electron-donating OMe) modulate potency .

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